The synthesis of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can be achieved through several methods:
The molecular structure of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate features a fused bicyclic system that includes a pyrazole ring and a pyrimidine ring. Key structural details include:
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate can participate in various chemical reactions:
The mechanism of action for compounds like ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate often involves interaction with specific enzymes or receptors in biological pathways:
The physical and chemical properties of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate include:
Property | Value |
---|---|
Molecular Formula | C₉H₉N₃O₂ |
Molecular Weight | 191.19 g/mol |
Melting Point | 210 °C - 212 °C |
Solubility | Soluble in ethanol |
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate has several promising applications:
Pyrazolo[1,5-a]pyrimidine is a bicyclic heterocycle featuring a five-membered pyrazole ring fused with a six-membered pyrimidine ring. This scaffold exhibits planar aromaticity due to its 10 π-electron system, enabling π-stacking interactions with biological targets [8]. The electron-rich N1 nitrogen and electron-deficient C3 position create an inherent electronic asymmetry, allowing diverse substitution patterns. Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 115932-00-8) exemplifies this with its C3 ester group, which significantly alters electron distribution. Key physicochemical parameters include:
Table 1: Structural and Electronic Properties of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate
Property | Value | Method/Description |
---|---|---|
Molecular Formula | C₉H₉N₃O₂ | Confirmed via elemental analysis [1] |
Molecular Weight | 191.19 g/mol | Mass spectrometry [1] |
Melting Point | 210–212°C | Differential scanning calorimetry [1] |
Calculated LogP | 0.98 (Consensus) | Computational models (iLOGP, XLOGP3) [7] |
Topological Polar Surface Area | 56.49 Ų | Ertl’s method [7] |
pKa | -1.18 (Predicted) | Acid dissociation constant [1] |
The ester group at C3 acts as an electron-withdrawing substituent, reducing electron density at C3/C3a positions while increasing it at C7. This polarization facilitates nucleophilic attacks at C7 and electrophilic reactions at electron-rich positions (C5/C6) [8] [10]. Crystallographic studies confirm the coplanar alignment of the ethyl carboxylate with the bicyclic core, optimizing hydrogen-bond acceptor capacity at both carbonyl oxygen and pyrimidine N1 [8].
The medicinal exploration of pyrazolo[1,5-a]pyrimidines began in the 1950s with their initial synthesis via condensation of aminopyrazoles with β-dicarbonyl compounds [8]. Early applications focused on CNS modulation, exemplified by zaleplon (non-benzodiazepine sedative) and ocinaplon (anxiolytic), which exploit hydrogen-bonding interactions with GABA_A receptors [8]. The 2000s marked a pivotal shift toward kinase inhibition, leveraging the scaffold’s ability to occupy ATP-binding pockets:
Table 2: Key Milestones in Pyrazolo[1,5-a]pyrimidine-Based Drug Development
Era | Breakthrough Compound | Therapeutic Target | Clinical Impact |
---|---|---|---|
1990s | Zaleplon | GABA_A receptor | FDA-approved for insomnia [8] |
2000s | Dinaciclib | CDK2/5/9 | Phase III trials for leukemia [8] |
2010s | Larotrectinib | Tropomyosin receptor kinase (Trk) | First FDA-approved TRK inhibitor (2018) [10] |
2020s | CPL302253 | PI3Kδ | Nanomolar inhibitor for asthma/COPD [2] |
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate emerged as a key synthetic intermediate during this evolution. Its C3 ester enables versatile derivatization: hydrolysis to carboxylic acids, transesterification, or conversion to amides/hydrazides [9]. In PI3Kδ inhibitors like CPL302253, ethyl carboxylate derivatives serve as precursors for introducing morpholine or indole groups at C7/C5 positions via nucleophilic substitution or cross-coupling [2] [5].
The ethyl carboxylate group at C3 profoundly influences both chemical reactivity and biological interactions:
Nucleophilic Aromatic Substitution: Activates C5/C7 halogens for cross-coupling, enabling introduction of aryl/heteroaryl groups [2] [5]. In PI3Kδ inhibitors, 5-chloro-7-morpholinyl intermediates derived from ethyl carboxylate precursors show IC₅₀ values of 2.8 nM [2].
Bioactivity Modulation:
The ester’s electron-withdrawing nature also enhances electrophilicity at adjacent positions, facilitating interactions with nucleophilic residues (e.g., Lys-833 in PI3Kδ) [2]. In Trk inhibitors like larotrectinib, ethyl carboxylate derivatives are intermediates for introducing secondary pharmacophores that combat resistance mutations [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7